

discovery and history of 3-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

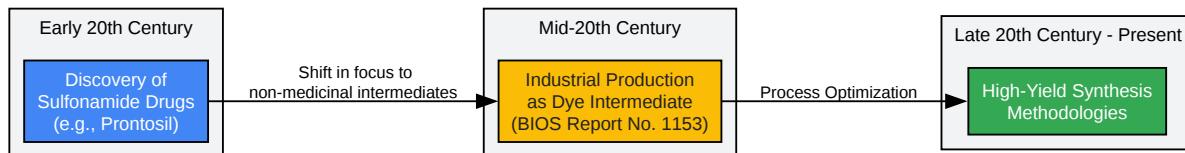
Compound of Interest

Compound Name: 3-Nitrobenzenesulfonamide

Cat. No.: B092210

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of 3-Nitrobenzenesulfonamide


This guide provides a comprehensive overview of **3-Nitrobenzenesulfonamide**, a significant intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document explores the compound's historical context, details its key synthesis methodologies with experimental protocols, and presents its physicochemical properties in a structured format.

Historical Context and Discovery

The history of **3-Nitrobenzenesulfonamide** is intrinsically linked to the broader development of sulfonamide chemistry. While the "sulfa craze" of the 1930s focused heavily on aminosulfonamides for their groundbreaking antibacterial properties, nitro-substituted analogues emerged as crucial chemical intermediates.

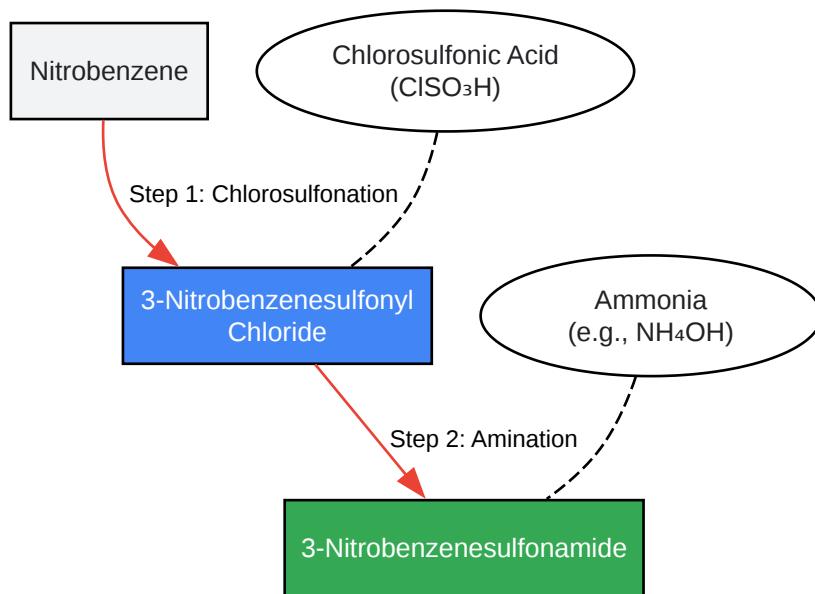
The earliest verifiable, large-scale synthesis of its immediate precursor, 3-nitrobenzenesulfonyl chloride, is documented in the post-World War II BIOS (British Intelligence Objectives Subcommittee) Final Report No. 1153.^[1] This report, which detailed German industrial processes, described the sulfochlorination of nitrobenzene at temperatures ranging from 60°C to 105°C.^[1] This process, yielding 79% of the desired compound, confirms that **3-Nitrobenzenesulfonamide** was an established industrial chemical by the 1940s, valued primarily as a precursor for the synthesis of dyes and other complex organic molecules.^[1]

Over the subsequent decades, research focused on optimizing this foundational synthesis, leading to modern methods that offer significantly higher yields and purity.

[Click to download full resolution via product page](#)

Historical progression of **3-Nitrobenzenesulfonamide**'s significance.

Physicochemical and Structural Data


3-Nitrobenzenesulfonamide is a light brown, solid crystalline powder.[\[2\]](#) Its key identifying and physical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	3-nitrobenzenesulfonamide	[3]
CAS Number	121-52-8	[3]
Molecular Formula	C ₆ H ₆ N ₂ O ₄ S	[3]
Molecular Weight	202.19 g/mol	[4]
Melting Point	166-168 °C	
SMILES	C1=CC(=CC(=C1)S(=O)(=O)N)--INVALID-LINK--[O-]	
InChI Key	TXTQURPQLVHJRE-UHFFFAOYSA-N	[3]

Core Synthesis Methodologies

The principal route for synthesizing **3-Nitrobenzenesulfonamide** is a two-step process: the chlorosulfonation of nitrobenzene to form the key intermediate, 3-nitrobenzenesulfonyl chloride,

followed by the amination (also known as aminolysis) of this intermediate.

[Click to download full resolution via product page](#)

General synthesis workflow for **3-Nitrobenzenesulfonamide**.

Comparison of Synthesis Protocols

The following table compares the historical industrial method with a modern, optimized laboratory procedure for the synthesis of the 3-nitrobenzenesulfonyl chloride intermediate.

Parameter	Historical Method (BIOS Report No. 1153)[1]	Modern High-Yield Method[1]
Primary Reagent	Chlorosulfonic Acid (4 mol)	Chlorosulfonic Acid
Co-reagent	None	Thionyl Chloride
Temperature	60°C, rising to 105°C	90°C to 120°C
Reaction Time	Several hours	Not specified
Reported Yield	79% of theory	High yields (specific % not stated)

Detailed Experimental Protocols

The following sections provide detailed procedures for the two core steps in the synthesis of **3-Nitrobenzenesulfonamide**.

Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from modern high-yield procedures involving the reaction of nitrobenzene with chlorosulfonic acid, followed by treatment with thionyl chloride.[\[1\]](#)

Materials:

- Nitrobenzene
- Chlorosulfonic acid
- Thionyl chloride
- Ice-water
- Reaction vessel with stirring and temperature control

Procedure:

- Initially introduce chlorosulfonic acid into the reaction vessel and heat to a temperature between 110°C and 115°C.[\[1\]](#)
- Slowly meter in the nitrobenzene while maintaining the temperature.
- After the addition is complete, cool the reaction mixture to a temperature between 60°C and 80°C.[\[1\]](#)
- At this temperature, introduce thionyl chloride to the reaction mixture.
- Once the reaction is complete (indicated by the cessation of gas evolution), cool the mixture and discharge it into ice-water.
- The precipitated 3-nitrobenzenesulfonyl chloride is collected via filtration and washed with water.

Protocol 2: Synthesis of 3-Nitrobenzenesulfonamide (Amination)

This protocol describes the conversion of 3-nitrobenzenesulfonyl chloride to the final amide product using aqueous ammonia. This method is analogous to the synthesis of the 4-nitro isomer.[\[5\]](#)

Materials:

- 3-Nitrobenzenesulfonyl chloride
- Aqueous ammonia (Ammonia water)
- Ethyl acetate
- Anhydrous sodium sulfate
- Saturated aqueous sodium chloride solution
- Ice bath, stirring apparatus

Procedure:

- In a suitable flask, place the 3-nitrobenzenesulfonyl chloride (1 part by mass).
- While cooling the flask in an ice bath, add aqueous ammonia (approx. 1.5 parts by mass).[\[5\]](#)
- Remove the ice bath and stir the mixture vigorously at room temperature for 3 hours.[\[5\]](#)
- Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.[\[5\]](#)
- Wash the organic extract sequentially with water and a saturated aqueous sodium chloride solution.[\[5\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[5\]](#)
- Evaporate the solvent under reduced pressure to yield the final product, **3-Nitrobenzenesulfonamide**.[\[5\]](#)

Applications and Biological Significance

The primary and historically significant application of **3-Nitrobenzenesulfonamide** is as a chemical intermediate. It serves as a building block in the synthesis of various organic compounds, most notably dyes. Its EPA TSCA status is listed as inactive, indicating it is not a high-production-volume commercial chemical for direct use.[4]

There is limited evidence in publicly available literature of **3-Nitrobenzenesulfonamide** having significant, direct biological activity or being an active component in signaling pathway studies. Its utility in the life sciences is predominantly as a precursor or reagent in the synthesis of more complex, biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. 3-NITROBENZENESULFONAMIDE | 121-52-8 [amp.chemicalbook.com]
- 3. 3-Nitrobenzenesulfonamide [webbook.nist.gov]
- 4. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [discovery and history of 3-Nitrobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092210#discovery-and-history-of-3-nitrobenzenesulfonamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com